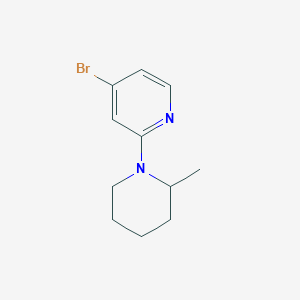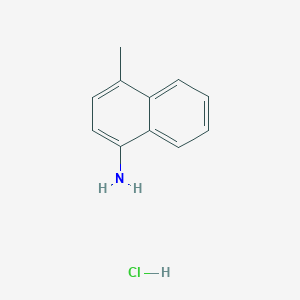
1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol is an organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a pentyn-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate to form the corresponding propargyl ether. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: 1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-one.
Reduction: 1-(3-Methoxyphenyl)-4-methyl-1-pentene or 1-(3-Methoxyphenyl)-4-methylpentane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In medicinal chemistry, it may act as a modulator of specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-2-propyn-1-ol: Similar structure but with a shorter carbon chain.
1-(4-Methoxyphenyl)-4-methyl-1-pentyn-3-ol: Similar structure but with a different substitution pattern on the phenyl ring.
1-(3-Methoxyphenyl)-4-methyl-1-butyn-3-ol: Similar structure but with a different alkyne position.
Uniqueness
1-(3-Methoxyphenyl)-4-methyl-1-pentyn-3-ol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
CAS No. |
197239-55-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-4-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C13H16O2/c1-10(2)13(14)8-7-11-5-4-6-12(9-11)15-3/h4-6,9-10,13-14H,1-3H3 |
InChI Key |
ZJOJHEGWCOVTDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#CC1=CC(=CC=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


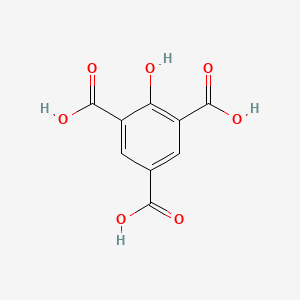
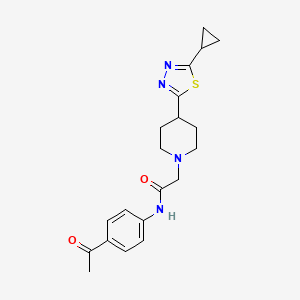
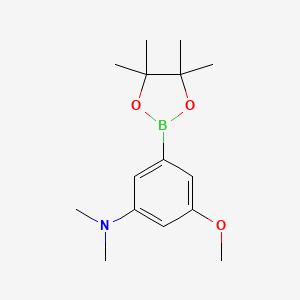
acetic acid](/img/structure/B14136877.png)
![2-chloro-N-[(3,6-dichloropyridin-2-yl)carbamoyl]benzenesulfonamide](/img/structure/B14136882.png)

![3-[Hydroxy(phenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14136900.png)



![N-(3-Aminobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14136921.png)
